Product packaging for CID 53440195(Cat. No.:)

CID 53440195

Cat. No.: B14269318
M. Wt: 421.28 g/mol
InChI Key: FYGXGJHYNZLRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Complement System: Structure, Function, and Regulatory Mechanisms

The complement system, or complement cascade, is a vital part of the humoral innate immune system that enhances the ability of antibodies and phagocytic cells to clear pathogens, damaged cells, and immune complexes. wikipedia.org It consists of over 50 proteins and protein fragments, primarily synthesized by the liver, that circulate in the blood as inactive precursors. wikipedia.org Activation of the complement system occurs through three main biochemical pathways: the classical, alternative, and lectin pathways. wikipedia.org

Upon activation, a cascade of proteolytic cleavages generates effector molecules that trigger several key immune functions:

Opsonization: Coating pathogens with complement proteins (like C3b) to mark them for phagocytosis. taylorandfrancis.com

Inflammation: Releasing pro-inflammatory peptides (anaphylatoxins like C3a and C5a) that attract immune cells to the site of infection. sinobiological.com

Cell Lysis: Forming the Membrane Attack Complex (MAC), which creates pores in the membranes of pathogens, leading to their destruction. nih.gov

Given its potent inflammatory and lytic capabilities, the complement system is tightly regulated by various control proteins to prevent damage to host tissues. wikipedia.org These regulators, such as C1-inhibitor (C1-INH) and CD59, are present in the plasma and on the surface of host cells. wikipedia.org Dysregulation of this system can contribute to the pathogenesis of numerous diseases, including autoimmune disorders, inflammatory conditions, and transplant rejection. wikipedia.orgnih.gov

The Classical Complement Pathway and the Central Role of C1s Protease

The classical pathway is a major activation route of the complement system, typically initiated by the binding of the C1 complex to antigen-antibody complexes. nih.gov The C1 complex is composed of one C1q recognition molecule and two molecules each of the serine proteases C1r and C1s. wikipedia.orgnih.gov

The activation sequence is as follows:

Initiation: The C1q component binds to the Fc region of IgM or IgG antibodies that are bound to an antigen. wikipedia.org This binding can also be triggered directly by some pathogens or C-reactive protein. wikipedia.org

C1r Activation: This binding induces a conformational change in C1q, leading to the auto-activation of the associated C1r protease. oup.com

C1s Activation: Activated C1r then cleaves C1s, converting it from an inactive zymogen into a fully active serine protease. nih.govoup.com

Cascade Propagation: Activated C1s is the central catalytic enzyme of the classical pathway. aai.org It cleaves the next two components, C4 and C2, into C4a, C4b, C2a, and C2b. wikipedia.org The larger fragments, C4b and C2b (with C2b being the active protease in some nomenclatures, or C2a in others), combine to form the C3 convertase (C4b2b or C4b2a). sinobiological.comnih.gov This enzyme complex then cleaves large quantities of C3, a crucial step that amplifies the cascade and leads to the downstream effector functions. sinobiological.com

Because activated C1s is the sole enzyme responsible for cleaving both C4 and C2, it represents a critical control point and an attractive target for therapeutic inhibition of the classical pathway. nih.govaai.org

Therapeutic Rationale for Targeting C1s Protease in Disease Pathogenesis

Targeting the complement system is a promising therapeutic strategy for a wide range of diseases driven by inappropriate complement activation. wikipedia.orgnih.gov While therapies targeting distal components like C5 (e.g., eculizumab) have proven effective, inhibiting the cascade at an earlier, more specific point offers distinct advantages. aai.orgashpublications.org C1s is a particularly compelling target because its inhibition selectively blocks the classical pathway at its origin, leaving the alternative and lectin pathways intact for their roles in innate immunity. aai.orgfrontiersin.org

This specificity is crucial in conditions where the classical pathway is the primary driver of pathology, such as:

Cold Agglutinin Disease (CAD): An autoimmune hemolytic anemia where antibodies bind to red blood cells in the cold, triggering classical pathway-mediated destruction. ashpublications.org

Antibody-Mediated Rejection: In organ transplantation, antibodies against the donor organ can activate the classical pathway, leading to tissue damage.

Autoimmune Diseases: Conditions like systemic lupus erythematosus (SLE) involve immune complexes that activate the classical pathway, contributing to inflammation and tissue damage. taylorandfrancis.comcreative-biolabs.com

By focusing on C1s, therapeutic intervention can be tailored to the specific disease mechanism, potentially reducing the risk of broad immunosuppression associated with less specific complement inhibitors. creative-biolabs.com

Historical Development of Small-Molecule Inhibitors for Complement Components

The development of complement-directed therapeutics has historically been dominated by monoclonal antibodies. frontiersin.org A notable success in C1s inhibition is sutimlimab, a humanized monoclonal antibody that specifically targets and inhibits C1s. nih.govnih.gov It received FDA approval for the treatment of hemolysis in patients with cold agglutinin disease, validating C1s as a therapeutic target. nih.gov

However, the development of small-molecule inhibitors for complement proteases has faced significant challenges. frontiersin.org Proteases are generally considered "druggable," but achieving high selectivity for a specific serine protease among the many similar enzymes in the bloodstream is difficult. oup.comaai.org

Early efforts identified broad-spectrum serine protease inhibitors like nafamostat, but their lack of specificity made it difficult to attribute their effects solely to complement inhibition. researchgate.net More targeted research has led to the discovery of novel chemical scaffolds. For instance, researchers have identified arylsulfonylthiophene-2-carboxamidine inhibitors and, more recently, a class of compounds based on a 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide scaffold, which show selective, competitive inhibition of C1s. nih.govoup.comresearchgate.net These discoveries highlight the ongoing effort to develop orally available and highly selective small-molecule C1s inhibitors for both research and therapeutic use. oup.com

Research Objectives and Significance of Investigating N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide (CID 5342240) as a C1s Inhibitor

The investigation into CID 5342240 as a C1s inhibitor is part of a broader effort to discover and optimize novel, potent, and selective small-molecule drugs targeting the classical complement pathway. The typical architecture of many known C1s inhibitors includes an amidine or guanidine (B92328) group, which interacts with key residues in the enzyme's active site. researchgate.net

The research objectives for a compound like CID 5342240 would likely include:

Potency and Selectivity: Determining its inhibitory concentration (e.g., IC50) against C1s and assessing its selectivity by testing it against other related serine proteases (like C1r, thrombin, and Factor Xa). nih.gov

Mechanism of Inhibition: Characterizing how the molecule interacts with the C1s enzyme, for instance, whether it is a competitive, non-competitive, or uncompetitive inhibitor.

In Vitro Efficacy: Evaluating its ability to block classical pathway activation in functional assays, such as assays measuring the lysis of antibody-sensitized sheep erythrocytes. nih.gov

Structural Analysis: Obtaining crystal structures of the inhibitor bound to C1s to understand the physical basis of its inhibitory activity and to guide further chemical optimization. nih.gov

The significance of this research lies in the potential to identify new chemical scaffolds for C1s inhibition. Discovering novel, non-amidine-based inhibitors is of high value as it could lead to compounds with improved pharmacokinetic properties and selectivity profiles, expanding the arsenal (B13267) of potential treatments for complement-mediated diseases. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Si15 B14269318 CID 53440195

Properties

Molecular Formula

Si15

Molecular Weight

421.28 g/mol

InChI

InChI=1S/Si15/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2

InChI Key

FYGXGJHYNZLRGJ-UHFFFAOYSA-N

Canonical SMILES

[Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Z 5 Bromo 1 Dimethylamino Methyl 2 Oxoindol 3 Ylidene Amino 2 E 4 Methoxyphenyl Methylideneamino Oxyacetamide and Its Analogs

Chemical Synthesis Pathways for N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide (C21H22BrN5O4)

Detailed, peer-reviewed synthetic pathways for the specific chemical compound N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide, identified by the Chemical Abstracts Service (CAS) number 1260897-19-5 and PubChem CID 53440195, are not extensively documented in publicly available scientific literature. General chemical synthesis principles suggest that the formation of this molecule would likely involve a multi-step process.

The synthesis would logically commence with the construction of the core 5-bromo-1-[(dimethylamino)methyl]-2-oxoindoline scaffold. This could be followed by the introduction of a hydrazone or a similar reactive group at the 3-position. The final key step would likely be a condensation reaction to append the 2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide side chain. The stereochemistry of the (Z) and (E) double bonds would be a critical aspect to control during the synthesis, potentially requiring specific reaction conditions or purification techniques to isolate the desired isomer.

Design Principles for N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide Analogs for Structure-Activity Relationship Studies

The design of analogs for structure-activity relationship (SAR) studies of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide would be guided by systematically modifying its distinct structural motifs. The primary goal of such studies is to understand how different chemical features of the molecule contribute to its biological activity, thereby enabling the design of more potent and selective compounds.

Key areas for modification would include:

The 5-bromo-2-oxoindoline core: The bromine atom at the 5-position could be replaced with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

The N-1 substituent: The (dimethylamino)methyl group at the N-1 position of the oxoindoline ring is a key feature. Analogs could be synthesized with different alkylamines or other functional groups to investigate the role of this substituent in target binding or solubility.

The linker and side chain: The acetamide (B32628) linker and the (4-methoxyphenyl)methylideneaminooxy moiety offer multiple points for modification. The length and flexibility of the linker could be altered, and the methoxy (B1213986) group on the phenyl ring could be moved to other positions or replaced with other substituents to explore the binding pocket of the target protein.

Synthetic Routes to Key N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide Scaffold Modifications

The synthesis of analogs would leverage established synthetic methodologies in medicinal chemistry. For modifications to the 5-bromo-2-oxoindoline core, commercially available substituted isatins or indoles could serve as starting materials. Standard reactions such as electrophilic aromatic substitution could be employed to introduce a variety of functional groups at the 5-position.

To modify the N-1 substituent, the synthesis would likely involve the N-alkylation of the parent 5-bromo-2-oxoindoline with different alkyl halides or the use of Mannich-type reactions with various secondary amines.

The synthesis of analogs with modified side chains would involve the preparation of different aldehyde- or ketone-containing fragments to be condensed with the 2-aminooxyacetamide portion of the molecule. This approach allows for a modular and efficient way to generate a library of analogs for SAR studies.

Analytical and Spectroscopic Characterization Techniques for Synthetic Validation (e.g., NMR, Mass Spectrometry, IR Spectroscopy for structural confirmation)

The structural confirmation of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide and its synthetic analogs would rely on a combination of standard analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be used to confirm the presence and connectivity of all protons in the molecule, including the characteristic signals for the aromatic protons, the methylene (B1212753) protons of the (dimethylamino)methyl group, and the vinyl protons of the (E) and (Z) isomers.

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, which in turn confirms its elemental composition. For C21H22BrN5O4, the expected molecular weight is approximately 488.34 g/mol .

Infrared (IR) Spectroscopy:

IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretches of the oxoindoline and acetamide groups, the C=N stretches of the imine and hydrazone moieties, and the C-Br stretch.

The following table summarizes the key analytical data expected for the characterization of this compound:

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, dimethylamino protons, methylene protons, and methoxy protons.
¹³C NMR Resonances for all 21 carbon atoms, including carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.
IR Spec. Characteristic absorption bands for C=O, C=N, and C-Br functional groups.

General laboratory procedures for synthesis and characterization often involve the use of commercial-grade reagents and solvents, with reaction progress monitored by thin-layer chromatography (TLC). Purification is typically achieved through column chromatography on silica (B1680970) gel.

Biochemical and Cellular Characterization of N Z 5 Bromo 1 Dimethylamino Methyl 2 Oxoindol 3 Ylidene Amino 2 E 4 Methoxyphenyl Methylideneamino Oxyacetamide As a C1s Inhibitor

Direct Binding Interactions of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide with C1s Protease

No published studies were found that report the dissociation constant (Kd) for the binding of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide to the C1s protease. The Kd is a crucial parameter that quantifies the affinity between a ligand and its protein target, with a lower Kd value indicating a stronger binding interaction. fidabio.comfluidic.com It is defined as the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. fluidic.com This value is typically determined using biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microfluidic diffusional sizing (MDS). fidabio.comfluidic.com

There is no available information detailing the specific molecular interactions between N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide and the C1s protease. Such studies, often employing techniques like X-ray crystallography or computational modeling, are essential for understanding the physical basis of inhibition and for identifying key amino acid residues ("hotspots") in the protein's binding pocket that are critical for the interaction.

Determination of Dissociation Constants (Kd) via Biophysical Assays

Enzymatic Kinetic Analysis of C1s Inhibition by N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

No data on the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against C1s activity have been published. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki provides a more absolute measure of binding potency. These values are fundamental for assessing the effectiveness of a potential inhibitor.

The mechanism by which N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide might inhibit C1s has not been described in the scientific literature. Determining the mechanism—whether competitive, non-competitive, or uncompetitive—is vital for understanding how the inhibitor interacts with the enzyme and its substrate. For instance, a competitive inhibitor would bind to the same active site as the natural substrate. nih.gov

Impact of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide on Classical Complement Pathway Activation

Inhibition of C2 Cleavage by C1s in Reconstituted Systems

The initial step in the classical complement pathway following the recognition of a target is the activation of the C1 complex, which comprises C1q, C1r, and C1s. Activated C1s is a serine protease responsible for cleaving complement components C4 and C2. The cleavage of C2 into C2a and C2b is a pivotal event, as C2a combines with C4b to form the C3 convertase (C4b2a), a central enzyme of the classical pathway.

To assess the inhibitory potential of a compound like CID 53440195 on this specific enzymatic step, a reconstituted in vitro system is employed. This typically involves purified C1s and its substrate, C2. The extent of C2 cleavage can be monitored through various methods, such as SDS-PAGE analysis, where the appearance of the C2a and C2b fragments is visualized and quantified. A dose-dependent reduction in the generation of these fragments in the presence of the inhibitor would confirm its direct activity against C1s.

For a known C1s inhibitor, kinetic parameters such as the inhibition constant (Ki) would be determined from such assays to quantify its potency.

Modulation of Complement Pathway Activation in Pathway-Specific ELISA Assays

Enzyme-linked immunosorbent assays (ELISAs) provide a robust platform for evaluating the effect of an inhibitor on the entire classical complement pathway. These assays are designed to specifically measure the activation of a particular complement pathway.

In a typical classical pathway ELISA, the wells of a microtiter plate are coated with a substance that activates the classical pathway, such as aggregated IgG or immune complexes. When normal human serum is added to these wells, the classical pathway is initiated, leading to the formation of the membrane attack complex (MAC), C5b-9, on the plate surface. The amount of deposited MAC can be quantified using an antibody specific for a neoantigen on the C5b-9 complex.

The introduction of a C1s inhibitor like this compound into this system would be expected to show a concentration-dependent decrease in the formation of C5b-9, reflecting the inhibition of the classical pathway at the level of C1s. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the pathway's activity by 50%.

A hypothetical data table for a C1s inhibitor in a classical pathway ELISA might look like this:

Inhibitor Concentration (µM)% Inhibition of Classical Pathway
0.115
148
1092
10099

Assessment of Complement-Mediated Lysis Inhibition in in vitro Model Systems (e.g., antibody-sensitized sheep erythrocytes)

A classic functional assay for the classical complement pathway is the hemolysis of antibody-sensitized sheep erythrocytes (EAs). In this assay, sheep red blood cells are coated with antibodies, making them a target for the classical complement pathway. When incubated with a source of complement, such as normal human serum, the entire classical pathway cascade is activated, culminating in the formation of the MAC on the erythrocyte surface and subsequent cell lysis. The release of hemoglobin is measured spectrophotometrically to quantify the extent of hemolysis.

A C1s inhibitor would intervene early in this cascade, preventing the formation of the C3 convertase and thereby protecting the erythrocytes from lysis. The potency of the inhibitor is determined by its ability to reduce hemolysis in a dose-dependent manner. This cellular assay provides crucial information about the inhibitor's efficacy in a more complex biological environment compared to a reconstituted system.

A representative data table for a C1s inhibitor in a hemolytic assay could be:

Inhibitor Concentration (µM)% Hemolysis Inhibition
0.522
2.553
1085
5098

Selectivity Profiling of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide against Related Proteases

For any enzyme inhibitor to be a viable therapeutic candidate, it must exhibit a high degree of selectivity for its target enzyme over other related enzymes. Off-target inhibition can lead to undesirable side effects. C1s is a serine protease, and therefore, the selectivity of a C1s inhibitor should be assessed against a panel of other relevant serine proteases, such as thrombin, Factor Xa, and plasmin, as well as other complement proteases like C1r, Factor D, and Factor B.

Selectivity is typically evaluated by determining the IC50 or Ki value of the inhibitor for each protease in the panel. A highly selective inhibitor will have a significantly lower IC50 or Ki for C1s compared to the other proteases. This selectivity profile is critical for understanding the compound's specificity and potential for off-target effects.

An example of a selectivity profile for a hypothetical C1s inhibitor is presented below:

ProteaseIC50 (µM)
C1s0.5
C1r> 100
Thrombin75
Factor Xa> 200
Plasmin150

This table would indicate high selectivity for C1s over the other tested proteases.

Scientific Data Unavailable for N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide (this compound) as a C1s Inhibitor

A comprehensive search of scientific databases and publicly available literature has yielded no specific information regarding the chemical compound N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide (this compound) and its activity as a C1s inhibitor.

The provided article outline requires detailed information on:

Structure Activity Relationship Sar and Structure Inhibition Relationship Sir Studies of N Z 5 Bromo 1 Dimethylamino Methyl 2 Oxoindol 3 Ylidene Amino 2 E 4 Methoxyphenyl Methylideneamino Oxyacetamide Analogs

Comparative Analysis with Other Classes of C1s Inhibitors:A comparison of this compound with other known C1s inhibitors.

Without any foundational research data on CID 53440195, it is impossible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The core information necessary to address each section of the outline is not present in the available scientific literature.

While the core scaffolds of the molecule, namely isatin and oxime ethers , are known classes of compounds with diverse biological activities, and their derivatives have been investigated for various therapeutic targets, there is no specific link established in the literature between N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide and the inhibition of the C1s protease.

Therefore, the generation of the requested article focusing solely on the chemical compound this compound and its C1s inhibitory properties cannot be fulfilled at this time due to the absence of relevant scientific information. Further research and publication of data on this specific compound would be required to address the proposed topics.

Computational and in Silico Investigations in the Discovery and Optimization of N Z 5 Bromo 1 Dimethylamino Methyl 2 Oxoindol 3 Ylidene Amino 2 E 4 Methoxyphenyl Methylideneamino Oxyacetamide

Virtual Screening Methodologies for the Identification of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide as a Lead Compound

The identification of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide, also known by its PubChem Compound Identifier (CID) 53440195, as a lead compound is hypothesized to be the result of sophisticated virtual screening campaigns. e3s-conferences.org Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. e3s-conferences.org This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

The process would have likely begun with the construction of a large-scale virtual library of compounds. These libraries can be commercially available or custom-designed. The selection of the library would be guided by the therapeutic target and the desired chemical space to be explored. Structure-based virtual screening is a common approach where the three-dimensional (3D) structure of the target protein is used to dock candidate ligands. e3s-conferences.org This method predicts the binding affinity and orientation of a ligand within the active site of the target. e3s-conferences.org

Another complementary approach is ligand-based virtual screening. This method relies on the knowledge of existing active molecules to identify new ones with similar properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are central to this approach. A pharmacophore model represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.

The successful identification of CID 53440195 as a lead compound would have likely involved a multi-step virtual screening workflow, integrating both structure-based and ligand-based methods to increase the chances of finding a novel and potent hit.

Molecular Docking Simulations of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide in C1s Binding Pockets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target. nih.gov For N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide, understanding its binding mode within the active site of the C1s protease, a key component of the classical complement pathway, is crucial for its development as a potential inhibitor.

The process of molecular docking involves several key steps. Firstly, the 3D structures of both the ligand (this compound) and the receptor (C1s) are required. The structure of the ligand can be generated and optimized using computational chemistry software. The 3D structure of the C1s protein is typically obtained from a protein structure database like the Protein Data Bank (PDB).

The docking process itself is performed using specialized software that explores various possible conformations of the ligand within the binding pocket of the C1s protein. The software calculates a scoring function to estimate the binding affinity for each conformation. A lower docking score generally indicates a more favorable binding interaction.

The analysis of the docking results provides valuable insights into the binding mode of this compound. This includes identifying the key amino acid residues in the C1s binding pocket that interact with the ligand. These interactions can be hydrogen bonds, hydrophobic interactions, or electrostatic interactions. A detailed understanding of these interactions is essential for explaining the compound's inhibitory activity and for guiding further optimization efforts.

Molecular Dynamics Simulations to Understand N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide-C1s Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are computational methods that simulate the motion of atoms and molecules, providing insights into the flexibility and stability of the ligand-protein complex.

For the N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide-C1s complex, MD simulations can be used to assess the stability of the binding mode predicted by molecular docking. The simulation starts with the docked complex and calculates the forces between atoms and their movements over a specific period, typically nanoseconds to microseconds.

The trajectory of the MD simulation is then analyzed to evaluate various parameters, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD over time suggests that the complex is in a stable conformation. Other analyses include the root-mean-square fluctuation (RMSF) of individual residues, which can identify flexible regions of the protein, and the analysis of intermolecular interactions, such as hydrogen bonds, over the course of the simulation.

The insights gained from MD simulations are critical for confirming the stability of the predicted binding pose and for understanding the dynamic nature of the ligand-protein interactions. This information can be used to refine the design of more potent and specific inhibitors of C1s.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new, untested compounds and to guide the optimization of lead compounds.

In the case of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide, a QSAR model could be developed to predict the inhibitory potency of its analogs against the C1s protease. The development of a QSAR model involves several steps. First, a dataset of compounds with known inhibitory activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties, topology, and electronic properties.

Next, a mathematical equation is derived that relates the molecular descriptors to the biological activity. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can be used for this purpose. The resulting QSAR model is then validated using internal and external validation techniques to ensure its predictive power.

Once a reliable QSAR model is established, it can be used to predict the potency of new analogs of this compound before they are synthesized. This allows for the prioritization of the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Cheminformatics Approaches to Explore N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide Chemical Space and Diversification

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information science to address problems in the chemical sciences. In drug discovery, cheminformatics approaches are used to analyze and manipulate large chemical datasets, to explore chemical space, and to design new molecules with desired properties.

To explore the chemical space around N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide, various cheminformatics techniques can be employed. One approach is to generate a virtual library of analogs by systematically modifying different parts of the molecule. This can be done using techniques such as scaffold hopping and fragment-based design.

The resulting virtual library can then be analyzed to assess its diversity and to identify novel chemical scaffolds. Various diversity analysis methods, such as clustering and principal component analysis, can be used for this purpose. The goal is to identify a diverse set of compounds that cover a wide range of chemical space.

Another important aspect of cheminformatics is the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogs. nih.gov By predicting these properties early in the drug discovery process, it is possible to identify and eliminate compounds with unfavorable ADMET profiles, thereby reducing the risk of late-stage failures.

Through the application of these cheminformatics approaches, it is possible to systematically explore the chemical space around this compound and to design new, diversified analogs with improved potency, selectivity, and pharmacokinetic properties.

Pre Clinical Investigations and Future Research Avenues for N Z 5 Bromo 1 Dimethylamino Methyl 2 Oxoindol 3 Ylidene Amino 2 E 4 Methoxyphenyl Methylideneamino Oxyacetamide

In Vivo Pharmacological Assessment of C1s Inhibition in Animal Models of Complement-Mediated Diseases

There is no available information from in vivo studies to assess the pharmacological effects of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide as a C1s inhibitor in animal models.

Exploration of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide as a Chemical Probe for Complement Biology Research

No published research could be found that explores the use of this specific compound as a chemical probe for studying complement biology.

Development of Advanced Assay Systems for High-Throughput Screening of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide Analogs

There are no reports on the development of high-throughput screening assays specifically designed for or utilizing analogs of this compound.

Investigation of Potential Off-Target Interactions and Selectivity Improvements

Information regarding the off-target interactions and any efforts to improve the selectivity of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide is not available in the scientific literature.

Prospective Directions for Rational Design and Lead Optimization of N-[(Z)-[5-bromo-1-[(dimethylamino)methyl]-2-oxoindol-3-ylidene]amino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide Derivatives

Without initial biological activity data and structure-activity relationships, any discussion on the rational design and lead optimization of derivatives of this compound would be unfounded.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.